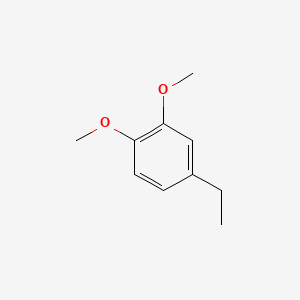

4-Ethyl-1,2-dimethoxybenzene

描述

Structure

3D Structure

属性

IUPAC Name |

4-ethyl-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-4-8-5-6-9(11-2)10(7-8)12-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBQMYHKOREVAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207581 | |

| Record name | Benzene, 1,2-dimethoxy-4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5888-51-7 | |

| Record name | 4-Ethyl-1,2-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5888-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dimethoxy-4-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005888517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dimethoxy-4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethyl-1,2-dimethoxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Ethyl-1,2-dimethoxybenzene

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of 4-Ethyl-1,2-dimethoxybenzene, a substituted aromatic compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the principles behind spectral interpretation, including chemical shifts, spin-spin coupling, and the influence of substituents on the benzene ring. Through a systematic breakdown of the spectral data, this guide aims to provide a comprehensive understanding of how NMR spectroscopy is applied to determine the structure of organic molecules.

Introduction: The Significance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of analytical chemistry, particularly in the structural elucidation of organic compounds. Its ability to probe the magnetic properties of atomic nuclei within a molecule provides a detailed map of the carbon-hydrogen framework. For professionals in pharmaceutical research and development, a thorough understanding of NMR is critical for confirming the identity and purity of synthesized compounds.

This compound (also known as 4-ethylveratrole) serves as an excellent case study for demonstrating the power of NMR analysis. Its structure incorporates several key features that give rise to a distinct and interpretable NMR spectrum: an ethyl group, two methoxy groups, and a 1,2,4-trisubstituted benzene ring. Analyzing the spectra of this molecule allows for a practical exploration of fundamental NMR concepts.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} Figure 1: Molecular structure of this compound with atom numbering.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

To ensure the acquisition of high-quality NMR data, the following experimental procedure is recommended. The trustworthiness of any spectral analysis is fundamentally dependent on a robust and well-documented experimental setup.

2.1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds like this compound. It offers good solubility and its residual proton signal at ~7.26 ppm can be used for spectral calibration.

-

Concentration: A sample concentration of approximately 5-10 mg in 0.5-0.7 mL of CDCl₃ is typically sufficient for obtaining a strong signal-to-noise ratio in a reasonable number of scans.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shift scale to 0 ppm. However, modern spectrometers can lock onto the deuterium signal of the solvent, making the addition of TMS optional.

2.2. Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is preferable for better signal dispersion, which is particularly useful for resolving the complex splitting patterns in the aromatic region.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Number of Scans: 8 to 16 scans are usually adequate.

-

Relaxation Delay: A delay of 1-2 seconds between scans allows for sufficient relaxation of the protons.

-

Acquisition Time: An acquisition time of 3-4 seconds ensures good resolution.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A 2-second delay is generally sufficient.

-

In-depth ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information about the proton environment in the molecule. The spectrum can be divided into two main regions: the aliphatic region (upfield) and the aromatic region (downfield).

3.1. Aliphatic Region (δ 1.0 - 4.0 ppm)

This region contains signals from the protons of the ethyl and methoxy groups.

-

Ethyl Group (CH₂CH₃):

-

Methyl Protons (-CH₃): A triplet is observed around δ 1.22 ppm . The n+1 rule predicts a triplet because these three protons are coupled to the two adjacent methylene protons (2+1=3). The integration of this signal corresponds to three protons.

-

Methylene Protons (-CH₂-): A quartet is observed around δ 2.60 ppm . This signal is split into a quartet by the three adjacent methyl protons (3+1=4). The integration confirms the presence of two protons. The chemical shift is further downfield due to the proximity of the deshielding aromatic ring.[1]

-

-

Methoxy Groups (-OCH₃):

-

Two distinct singlets are observed for the two methoxy groups at approximately δ 3.87 ppm and δ 3.88 ppm . Because they are in chemically non-equivalent environments, they resonate at slightly different frequencies. Their integration values each correspond to three protons.

-

3.2. Aromatic Region (δ 6.5 - 8.0 ppm)

The aromatic region displays signals from the three protons on the benzene ring. The substitution pattern (1,2,4-trisubstituted) leads to a predictable set of splitting patterns.[2][3]

-

H-6: This proton is ortho to the methoxy group at C-1 and meta to the ethyl group at C-4. It appears as a doublet at approximately δ 6.81 ppm . The splitting is due to coupling with the adjacent H-5 proton (ortho-coupling, J ≈ 8.0 Hz).

-

H-5: This proton is ortho to the ethyl group and meta to the methoxy group at C-1. It appears as a doublet of doublets at around δ 6.78 ppm . It is coupled to H-6 (ortho-coupling, J ≈ 8.0 Hz) and to H-3 (meta-coupling, J ≈ 2.0 Hz).[4]

-

H-3: This proton is ortho to the methoxy group at C-2 and meta to the ethyl group. It appears as a doublet at approximately δ 6.90 ppm , split by the meta-coupling to H-5 (J ≈ 2.0 Hz).

Table 1: Summary of ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1.22 | Triplet | 7.6 | 3H | -CH₂CH ₃ |

| 2.60 | Quartet | 7.6 | 2H | -CH ₂CH₃ |

| 3.87 | Singlet | - | 3H | -OCH ₃ |

| 3.88 | Singlet | - | 3H | -OCH ₃ |

| 6.78 | Doublet of Doublets | 8.0, 2.0 | 1H | H-5 |

| 6.81 | Doublet | 8.0 | 1H | H-6 |

| 6.90 | Doublet | 2.0 | 1H | H-3 |

dot graph "1H_NMR_Analysis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];

} Figure 2: Workflow for the analysis of the ¹H NMR spectrum.

In-depth ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms and their electronic environments. For this compound, with the chemical formula C₁₀H₁₄O₂, we expect to see 10 distinct signals in the ¹³C NMR spectrum, as there is no molecular symmetry that would make any carbons equivalent.[5]

4.1. Aliphatic Carbon Signals (δ 10 - 60 ppm)

-

Ethyl Group Carbons:

-

The methyl carbon (-CH₃) appears at approximately δ 15.9 ppm .

-

The methylene carbon (-CH₂-) is deshielded by the aromatic ring and appears further downfield at around δ 29.1 ppm .

-

-

Methoxy Group Carbons:

-

The two methoxy carbons (-OCH₃) are non-equivalent and resonate at approximately δ 55.9 ppm and δ 56.0 ppm .

-

4.2. Aromatic Carbon Signals (δ 110 - 160 ppm)

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.[6] Methoxy groups are electron-donating, causing an upfield shift (shielding) for the ortho and para carbons. The ethyl group is a weakly activating group.

-

C-3, C-5, C-6: These carbons are directly bonded to protons and their signals are typically found in the region of δ 111-121 ppm .

-

C-3: Appears around δ 111.9 ppm .

-

C-5: Appears around δ 120.7 ppm .

-

C-6: Appears around δ 111.1 ppm .

-

-

C-1, C-2, C-4 (Quaternary Carbons): These carbons are not attached to any protons and generally have weaker signals. They are also deshielded by the attached electron-donating groups.

-

C-1 and C-2 (bearing methoxy groups): These appear at approximately δ 148.9 ppm and δ 147.5 ppm .

-

C-4 (bearing the ethyl group): This signal is found around δ 138.0 ppm .

-

Table 2: Summary of ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 15.9 | -CH₂C H₃ |

| 29.1 | -C H₂CH₃ |

| 55.9 | -OC H₃ |

| 56.0 | -OC H₃ |

| 111.1 | C-6 |

| 111.9 | C-3 |

| 120.7 | C-5 |

| 138.0 | C-4 |

| 147.5 | C-2 |

| 148.9 | C-1 |

Conclusion

The detailed analysis of the ¹H and ¹³C NMR spectra of this compound provides an unambiguous confirmation of its molecular structure. The chemical shifts, integration values, and coupling patterns observed in the spectra are all consistent with the predicted electronic and steric environment of each nucleus within the molecule. This guide demonstrates the systematic approach required for spectral interpretation, a fundamental skill for scientists in chemical research and development. By understanding the principles outlined herein, researchers can confidently utilize NMR spectroscopy for the structural elucidation of a wide range of organic compounds.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Ethyl-1,2-dimethoxybenzene

This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-ethyl-1,2-dimethoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to offer a mechanistic understanding of the fragmentation pathways, grounded in established principles of mass spectrometry.

The Analyte: this compound

This compound (also known as 4-Ethylveratrole) is an aromatic organic compound.[1][2] Its structure, featuring a substituted benzene ring, is key to understanding its behavior under electron ionization. The presence of two electron-donating methoxy groups and an ethyl substituent dictates the primary fragmentation pathways.[3][4]

Chemical Properties:

Foundational Principles: Electron Ionization Mass Spectrometry (EI-MS)

To interpret the fragmentation pattern, a brief review of the EI-MS process is warranted. In the ion source of a mass spectrometer, the analyte is vaporized and bombarded by a high-energy electron beam (typically 70 eV).[6] This energetic collision ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[7] The excess energy imparted to this molecular ion is often sufficient to induce bond cleavage, causing it to break apart into a cascade of smaller charged fragments and neutral radicals. The mass spectrometer separates and detects these charged fragments, generating a spectrum that plots mass-to-charge ratio (m/z) against relative abundance. The resulting pattern is a unique fingerprint of the molecule's structure.

Experimental Protocol: GC-MS Analysis of this compound

The following protocol outlines a standard method for acquiring the EI mass spectrum of this compound. This self-validating system ensures reproducibility and accuracy.

Objective: To obtain a clean, identifiable electron ionization mass spectrum of a this compound standard.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization source.

Methodology:

-

Sample Preparation:

-

Prepare a 100 µg/mL stock solution of this compound in a high-purity solvent such as methanol or ethyl acetate.

-

Perform a serial dilution to a working concentration of 1-10 µg/mL. Causality: This concentration range is typically sufficient to produce a strong signal without overloading the GC column or the MS detector.

-

-

Gas Chromatography (GC) Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C. Causality: This temperature ensures rapid and complete vaporization of the analyte without thermal degradation.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane). Causality: A non-polar column is suitable for the separation of relatively non-polar aromatic compounds.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes. Causality: This temperature program allows for good separation from any potential solvent impurities and ensures the analyte elutes as a sharp peak.

-

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV. Causality: This is the standard energy for EI-MS, which produces extensive, reproducible fragmentation patterns and allows for comparison with established spectral libraries like NIST.[5]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400. Causality: This range comfortably covers the molecular weight of the analyte and its expected fragments.

-

Solvent Delay: 3 minutes. Causality: This prevents the massive solvent peak from entering and saturating the MS detector.

-

Analysis of the Mass Spectrum

The EI mass spectrum of this compound is characterized by several key ions. The data, as compiled from the NIST Standard Reference Database, reveals a distinct and interpretable pattern.[8]

| m/z | Relative Intensity (%) | Proposed Ion Identity |

| 166 | ~40% | [M]⁺• (Molecular Ion) |

| 151 | 100% | [M - CH₃]⁺ (Base Peak) |

| 123 | ~10% | [M - CH₃ - CO]⁺ |

| 108 | ~12% | [M - CH₃ - CH₃CO]⁺? |

| 95 | ~8% | Further fragmentation |

| 77 | ~15% | [C₆H₅]⁺ (Phenyl cation) |

Elucidation of Fragmentation Pathways

The fragmentation of this compound is dominated by cleavages that lead to the formation of stable, resonance-stabilized cations.

Primary Fragmentation: Benzylic Cleavage

The most favorable fragmentation pathway is the loss of a methyl radical (•CH₃, mass 15) from the ethyl group. This process is known as benzylic cleavage.[9][10][11]

[C₁₀H₁₄O₂]⁺• (m/z 166) → [C₉H₁₁O₂]⁺ (m/z 151) + •CH₃

-

Mechanistic Rationale: This cleavage is highly favored because it results in a secondary benzylic carbocation. This cation is significantly stabilized by resonance, with the positive charge delocalized across the benzene ring and further stabilized by the electron-donating methoxy groups. This high stability explains why the ion at m/z 151 is the most abundant fragment, making it the base peak in the spectrum.[9] It is also possible that the loss of a methyl radical from one of the methoxy groups contributes to the intensity of this peak.

Secondary Fragmentation Pathways

The primary fragment ion at m/z 151 can undergo further fragmentation, leading to other observed ions in the spectrum.

-

Loss of Carbon Monoxide: A common fragmentation pathway for aromatic ethers involves the loss of a neutral carbon monoxide (CO, mass 28) molecule.[12] [C₉H₁₁O₂]⁺ (m/z 151) → [C₈H₁₁O]⁺ (m/z 123) + CO This pathway accounts for the observed ion at m/z 123.

-

Formation of the Phenyl Cation: The presence of a significant peak at m/z 77 is characteristic of the phenyl cation, [C₆H₅]⁺.[13] This indicates that more extensive fragmentation of the ring and its substituents occurs, a common feature in the mass spectra of many benzene derivatives.

Visualization of the Primary Fragmentation Pathway

The following diagram illustrates the dominant fragmentation mechanism leading to the formation of the base peak.

Caption: Primary fragmentation of this compound via benzylic cleavage.

Conclusion

The electron ionization mass spectrum of this compound is defined by a clear and predictable fragmentation pattern. The molecular ion is readily observed at m/z 166. The dominant fragmentation process is benzylic cleavage, leading to the formation of a highly stable cation at m/z 151, which constitutes the base peak. Subsequent fragmentation, such as the loss of carbon monoxide, gives rise to other characteristic ions. Understanding these mechanistic pathways is crucial for the unambiguous identification of this compound and provides a framework for interpreting the mass spectra of structurally related aromatic ethers and substituted benzenes.

References

- 1. This compound | C10H14O2 | CID 79990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 4-ethyl-1,2-dimethoxy- [webbook.nist.gov]

- 3. Showing Compound 1,2-Dimethoxybenzene (FDB008865) - FooDB [foodb.ca]

- 4. This compound | Organic reagent | TargetMol [targetmol.com]

- 5. Benzene, 4-ethyl-1,2-dimethoxy- [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Benzene, 4-ethyl-1,2-dimethoxy- [webbook.nist.gov]

- 9. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. benthamopen.com [benthamopen.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to 4-Ethyl-1,2-dimethoxybenzene: Properties, Analysis, and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-1,2-dimethoxybenzene, also known as 4-ethylveratrole, is an aromatic organic compound with the chemical formula C₁₀H₁₄O₂.[1][2] As a derivative of 1,2-dimethoxybenzene (veratrole), it belongs to the class of dimethoxybenzenes, which are characterized by a benzene ring substituted with two methoxy groups. These compounds are of significant interest in various chemical and pharmaceutical applications due to the electron-donating nature of the methoxy groups, which activates the aromatic ring towards electrophilic substitution.[3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed analytical protocols for its characterization, and an exploration of its synthetic potential, particularly within the context of drug discovery and development. While this specific molecule is found in some natural products like coffee and tea, its primary relevance to this audience lies in its utility as a versatile chemical intermediate.

Part 1: Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and synthesis. This section details the key characteristics of this compound.

Physical Properties

The physical state and solubility of this compound are crucial for its handling, storage, and use in reaction systems. While some experimental physical constants are not widely reported, a combination of estimated and predicted values provides a solid foundation for its practical use.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | PubChem[1] |

| Molecular Weight | 166.22 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 5888-51-7 | PubChem[1] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | The Good Scents Company[4] |

| Boiling Point | 226.0 °C (at 760 mmHg, estimated) | Human Metabolome Database[5] |

| Melting Point | Not Available | |

| Density | Not Available | |

| Water Solubility | 0.29 g/L (Predicted) | FooDB[6] |

| Solubility in Organic Solvents | Soluble in non-polar solvents like hexane and ether. | Inferred from 1,2-dimethoxybenzene[7] |

Expert Insight: The dimethoxybenzene core imparts a degree of polarity, while the ethyl group and the benzene ring contribute to its lipophilicity. This balance suggests good solubility in a range of common organic solvents, a critical factor for its use in synthetic chemistry. The low predicted water solubility is typical for such aromatic ethers.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its electron-rich aromatic ring. The two methoxy groups are strong activating groups, directing electrophilic aromatic substitution to the positions ortho and para to them.[3] Given that the para position is occupied by the ethyl group, electrophilic attack is anticipated to occur at the positions ortho to the methoxy groups.

Electrophilic Aromatic Substitution:

The electron-donating methoxy groups significantly increase the nucleophilicity of the benzene ring, making it highly susceptible to electrophilic attack. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.[3] The directing effects of the substituents will favor substitution at the 5- and 6-positions.

Diagram 1: Electrophilic Nitration of this compound

Caption: Predicted electrophilic nitration pathway.

Part 2: Synthesis and Applications in Drug Development

While this compound itself is not a therapeutic agent, its structural motif is present in various biologically active molecules. Its parent compound, 1,2-dimethoxybenzene, is a known intermediate in the synthesis of pharmaceuticals such as isoboride (for angina) and tetrahydropalmatine (an analgesic).[8] This suggests that this compound can serve as a valuable starting material for the synthesis of novel drug candidates.

Synthetic Utility:

The activated aromatic ring of this compound allows for the introduction of various functional groups that can be further elaborated to construct more complex molecular architectures. For instance, Friedel-Crafts acylation would introduce a ketone functionality, which can then be a handle for a wide range of subsequent transformations.

Potential in Medicinal Chemistry:

The dimethoxybenzene moiety is a common feature in natural products with diverse biological activities. The ethyl group provides a point of differentiation from the more common methyl or allyl-substituted veratroles, potentially leading to compounds with altered pharmacokinetic or pharmacodynamic profiles. Researchers in drug development can leverage the reactivity of this compound to create libraries of novel compounds for screening against various therapeutic targets.

Part 3: Analytical Protocols

Accurate and reliable analytical methods are paramount for confirming the identity and purity of this compound, as well as for monitoring its reactions. This section provides detailed, step-by-step protocols for its analysis using common laboratory techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

For analysis, dilute the stock solution to a final concentration of 10-100 µg/mL.

-

-

Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent).

-

Mass Spectrometer: Agilent 5977A MS detector (or equivalent).

-

Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

-

GC Conditions:

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[9]

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Data Analysis: The identity of this compound can be confirmed by comparing the obtained mass spectrum with a reference spectrum from a database (e.g., NIST). The molecular ion peak should be observed at m/z 166, with characteristic fragmentation patterns.

Diagram 2: GC-MS Analysis Workflow

Caption: A typical workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

Experimental Protocol for ¹H NMR:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

Bruker Avance 400 MHz NMR spectrometer (or equivalent).

-

-

Acquisition Parameters:

-

Pulse Program: Standard ¹H single pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 10-12 ppm.

-

Expected ¹H NMR Spectrum:

-

A triplet corresponding to the methyl protons of the ethyl group.

-

A quartet corresponding to the methylene protons of the ethyl group.

-

Two singlets for the two non-equivalent methoxy groups.

-

Signals in the aromatic region corresponding to the three aromatic protons.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation:

-

Dissolve approximately 20-30 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

-

Instrumentation:

-

Bruker Avance 100 MHz NMR spectrometer (or equivalent).

-

-

Acquisition Parameters:

-

Pulse Program: Standard ¹³C with proton decoupling.

-

Number of Scans: 512-1024 (or more for higher signal-to-noise).

-

Relaxation Delay: 2 seconds.

-

Expected ¹³C NMR Spectrum:

-

Signals for the two carbons of the ethyl group.

-

Signals for the two methoxy carbons.

-

Signals for the six aromatic carbons (some may overlap depending on the resolution).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation:

-

PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

-

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16.

-

Resolution: 4 cm⁻¹.

-

Expected IR Spectrum:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹.

-

C-H stretching (aliphatic): ~3000-2850 cm⁻¹.

-

C=C stretching (aromatic): ~1600 and 1475 cm⁻¹.

-

C-O stretching (aromatic ether): Strong bands in the 1300-1200 cm⁻¹ and 1050-1010 cm⁻¹ regions.[10]

Conclusion

This compound is a valuable aromatic compound with well-defined physicochemical properties and significant potential as a synthetic intermediate. Its electron-rich nature makes it amenable to a variety of chemical transformations, opening avenues for the creation of novel molecules with potential applications in drug discovery and materials science. The analytical protocols detailed in this guide provide a robust framework for its characterization, ensuring its identity and purity in research and development settings. As the demand for novel chemical entities continues to grow, the utility of versatile building blocks like this compound is poised to become increasingly important.

References

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. This compound | C10H14O2 | CID 79990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. 4-ethyl veratrole, 5888-51-7 [thegoodscentscompany.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. WO2002051788A1 - Malodor counteractant compositions - Google Patents [patents.google.com]

- 7. This compound | CAS#:5888-51-7 | Chemsrc [chemsrc.com]

- 8. nbinno.com [nbinno.com]

- 9. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae [mdpi.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

A Technical Guide to the Isomers and Derivatives of 4-Ethyl-1,2-dimethoxybenzene: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 4-Ethyl-1,2-dimethoxybenzene (4-ethylveratrole), a versatile aromatic scaffold with significant potential in medicinal chemistry and materials science. We dissect the structural nuances of its positional isomers, offering a comparative analysis of their properties. The core of this document is a detailed examination of key synthetic derivatization pathways, including nitration, Friedel-Crafts acylation, and Vilsmeier-Haack formylation, grounded in the principles of electrophilic aromatic substitution on a highly activated ring system. Each protocol is presented with a focus on mechanistic rationale and experimental causality, reflecting field-proven insights. Furthermore, we connect the synthetic chemistry of this scaffold to its pharmacological relevance, highlighting the foundational role of the dimethoxybenzene moiety as a protected catechol bioisostere in drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical reactivity and biological potential of this compound and its derivatives.

The this compound Core Scaffold

Introduction to Veratrole and its Derivatives

1,2-Dimethoxybenzene, commonly known as veratrole, is a fundamental building block in organic synthesis.[1][2] Its electron-rich aromatic ring is highly susceptible to electrophilic substitution, making it a valuable precursor for a wide array of more complex molecules.[2] The introduction of an ethyl group at the 4-position yields this compound, a compound that retains this high reactivity while introducing additional lipophilicity and a potential metabolic handle. This modification makes it an attractive starting point for generating novel molecular architectures.

Physicochemical Properties of this compound

A clear understanding of the core scaffold's properties is essential before undertaking synthetic modifications.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Ethylveratrole, 3,4-Dimethoxyphenylethane | [3] |

| CAS Number | 5888-51-7 | [3][4] |

| Molecular Formula | C₁₀H₁₄O₂ | [3][4] |

| Molecular Weight | 166.22 g/mol | [3][4] |

| Appearance | Colorless Liquid or Solid | [3] |

| Class | Dimethoxybenzenes |

The Catechol Connection: A Bedrock of Pharmacological Significance

The true value of the 1,2-dimethoxybenzene scaffold in drug development lies in its relationship to catechol (1,2-dihydroxybenzene). Catechol is a recognized pharmacophore present in numerous active pharmaceutical ingredients (APIs), including the Parkinson's disease medication Levodopa and its adjunctive therapy, Carbidopa.[5][6] The catechol moiety's biological activity is often linked to its ability to chelate metals, act as an antioxidant, and interact with biological targets like the Catechol-O-methyltransferase (COMT) enzyme.[7][8][9]

However, free catechols can be prone to rapid oxidation and metabolic degradation. The dimethoxybenzene unit serves as a metabolically stable and more lipophilic bioisostere of the catechol group. The methoxy groups act as protecting groups that can be demethylated in vivo to reveal the active catechol, functioning as a prodrug strategy. This makes derivatives of this compound particularly interesting candidates for developing novel therapeutics with improved pharmacokinetic profiles.[10]

Structural Isomers of Ethyl-dimethoxybenzene

Overview of Positional Isomerism

The relative positions of the ethyl and two methoxy groups on the benzene ring give rise to several structural isomers, each with distinct chemical and physical properties.[11] Understanding these isomers is critical, as the substitution pattern dictates the regioselectivity of subsequent derivatization reactions and the ultimate three-dimensional shape of the molecule, which influences biological activity.

Comparative Properties of Key Isomers

The three primary isomers of ethyl-dimethoxybenzene are detailed below.

| Isomer | Structure | IUPAC Name | CAS Number |

| This compound | CCC1=CC(=C(C=C1)OC)OC | This compound | 5888-51-7[3] |

| 2-Ethyl-1,4-dimethoxybenzene | CCC1=C(C=CC(=C1)OC)OC | 2-ethyl-1,4-dimethoxybenzene | 1199-08-2[12] |

| 1-Ethyl-2,4-dimethoxybenzene | CCC1=C(C=C(C=C1)OC)OC | 1-ethyl-2,4-dimethoxybenzene | 19672-03-8[13] |

Isomeric Influence on Reactivity

The directing effects of the substituents heavily influence the outcome of electrophilic aromatic substitution (EAS).

-

In This compound , the two methoxy groups and the ethyl group are all ortho-, para-directing. They synergistically activate the ring, with the primary sites for electrophilic attack being positions 5 and 6. Position 5 is sterically less hindered, making it the likely major site of substitution.

-

In 2-Ethyl-1,4-dimethoxybenzene , the positions ortho to the methoxy groups (positions 3 and 5) are the most activated, though steric hindrance from the adjacent ethyl group at position 2 will significantly influence the regiochemical outcome.

Synthetic Derivatization Strategies

Principles of Electrophilic Aromatic Substitution (EAS) on the 4-EV Scaffold

The this compound (4-EV) ring is highly activated towards EAS due to the potent electron-donating effects of the two methoxy groups. This high reactivity allows for a range of transformations under relatively mild conditions but also necessitates careful control to prevent polysubstitution or side reactions like demethylation, especially when using strong Lewis acids.[14] The primary goal of derivatization is to install versatile functional groups that can serve as handles for further chemical modification in the development of drug candidates.

Caption: Key derivatization pathways for this compound.

Nitration: Introducing a Versatile Amino Group Precursor

Causality & Rationale: Nitration is a fundamental EAS reaction that installs a nitro (-NO₂) group onto the aromatic ring. The choice of this reaction is strategic; the nitro group is a powerful electron-withdrawing group that deactivates the ring to further substitution, helping to ensure monosubstitution. More importantly, the nitro group is readily reduced to an amine (-NH₂), which is one of the most versatile functional groups in medicinal chemistry, serving as a key building block for amides, sulfonamides, and ureas.

Experimental Protocol: Synthesis of 5-Nitro-4-ethyl-1,2-dimethoxybenzene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (1.0 eq) to glacial acetic acid (10 vol). Cool the mixture to 0-5°C in an ice-salt bath.

-

Preparation of Nitrating Agent: In a separate beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid (1.1 eq) dropwise to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

-

Reaction Execution: Add the cold nitrating mixture dropwise to the stirred solution of 4-EV over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. The maintenance of low temperature is critical to prevent over-oxidation and dinitration.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude nitro product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to yield the target compound.

Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds

Causality & Rationale: Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring, forming a ketone.[15] This is a robust method for creating a new carbon-carbon bond. The resulting ketone is a valuable synthetic intermediate; it can be reduced to an alcohol, converted to an amine via reductive amination, or used in a variety of other chain-elongation reactions. The choice of a mild Lewis acid catalyst, such as FeCl₃ or ZnCl₂, is often preferred over AlCl₃ for highly activated substrates like 4-EV to minimize the risk of demethylation of the methoxy groups.[14]

Experimental Protocol: Synthesis of 1-(4-Ethyl-5,6-dimethoxyphenyl)ethan-1-one

-

Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solvent such as dichloromethane (DCM) followed by the Lewis acid catalyst (e.g., AlCl₃, 1.2 eq). Cool the suspension to 0°C.

-

Acylium Ion Formation: Add acetyl chloride (1.1 eq) dropwise to the stirred suspension. Allow the mixture to stir for 15 minutes at 0°C to pre-form the electrophilic acylium ion complex.

-

Reaction Execution: Dissolve this compound (1.0 eq) in DCM and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Monitoring & Completion: After addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

-

Workup: Cool the reaction back to 0°C and slowly quench by adding crushed ice, followed by dilute HCl (aq). This step hydrolyzes the aluminum complexes and moves the product into the organic layer.

-

Purification: Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is typically purified by column chromatography on silica gel.

Vilsmeier-Haack Formylation: A Mild Route to Aldehydes

Causality & Rationale: The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic compounds.[16][17] Its primary advantage is the use of a mild electrophile, the Vilsmeier reagent (a chloroiminium ion), which is generated in situ from a formamide (like DMF) and phosphorus oxychloride (POCl₃).[18][19] This avoids the use of harsh Lewis acids and the unstable formyl chloride required in a traditional Friedel-Crafts approach. The resulting aldehyde is a cornerstone functional group for building molecular complexity.

Caption: Workflow for the Vilsmeier-Haack formylation reaction.

Experimental Protocol: Synthesis of 4-Ethyl-5,6-dimethoxybenzaldehyde

-

Vilsmeier Reagent Formation: In a flask cooled to 0°C under an inert atmosphere, add phosphorus oxychloride (POCl₃, 1.5 eq) to N,N-dimethylformamide (DMF, 3.0 eq) dropwise. The formation of the Vilsmeier reagent is exothermic and should be controlled. Stir the mixture at 0°C for 30 minutes.

-

Reaction Execution: Add a solution of this compound (1.0 eq) in DMF dropwise to the pre-formed Vilsmeier reagent.

-

Heating: After the addition, heat the reaction mixture to 60-70°C and maintain for 2-3 hours. The reaction progress should be monitored by TLC.

-

Workup and Hydrolysis: Cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice and a saturated solution of sodium acetate. This step quenches the reaction and hydrolyzes the intermediate iminium salt to the aldehyde.

-

Extraction: Stir the mixture vigorously for 1 hour, then extract the product with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude aldehyde by column chromatography or recrystallization.

Applications in Medicinal Chemistry and Drug Development

The derivatives of this compound are valuable scaffolds for drug discovery. The 3,4-dimethoxyphenyl fragment is found in numerous biologically active molecules with demonstrated anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[20]

-

Antiviral Agents: 1,2-diarylethanol derivatives, which can be synthesized from the corresponding aldehydes derived from 4-EV, have shown promise as antiviral compounds.[21]

-

Dopamine Transporter (DAT) Ligands: The substitution pattern on aromatic rings plays a crucial role in the affinity and selectivity of ligands for neurotransmitter transporters. Novel analogs of piperidine-based compounds, which are potent and selective DAT ligands, often incorporate substituted aromatic moieties to fine-tune their binding properties.[22]

-

Antioxidant and Neuroprotective Agents: The ability of the dimethoxybenzene core to mimic catechol suggests its derivatives could possess significant antioxidant capabilities, potentially scavenging free radicals and protecting against oxidative stress, a key factor in neurodegenerative diseases.[23]

-

Phenylbutanoid Scaffolds: (E)-1-(3,4-dimethoxyphenyl)-1,3-butadiene, a natural product, demonstrates a range of biological effects, including antioxidant and anti-inflammatory properties, making synthetic analogs derived from 4-EV attractive for further investigation.[24]

Conclusion

This compound is more than a simple aromatic compound; it is a highly activated and synthetically versatile platform for the construction of novel chemical entities. A thorough understanding of its isomeric forms and the regiochemical outcomes of key electrophilic aromatic substitution reactions—such as nitration, acylation, and formylation—is paramount for its effective utilization. The strategic value of this scaffold is significantly enhanced by its connection to the catechol pharmacophore, allowing its derivatives to serve as stable and bioavailable precursors for a wide range of biologically active molecules. For the medicinal chemist and drug development professional, the derivatives of this compound represent a promising starting point for the rational design of next-generation therapeutics.

References

- 1. CN103183588A - Preparation method of veratrole - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C10H14O2 | CID 79990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:5888-51-7 | Chemsrc [chemsrc.com]

- 5. ctppc.org [ctppc.org]

- 6. researchgate.net [researchgate.net]

- 7. Medicinal chemistry of catechol, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 8. Medicinal chemistry of catechol O-methyltransferase (COMT) inhibitors and their therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 12. 2-Ethyl-1,4-dimethoxybenzene | C10H14O2 | CID 592140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-Ethyl-2,4-dimethoxybenzene | C10H14O2 | CID 524864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Chemistry 211 Experiment 1 [home.miracosta.edu]

- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 17. ijpcbs.com [ijpcbs.com]

- 18. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 19. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 20. sciforum.net [sciforum.net]

- 21. researchgate.net [researchgate.net]

- 22. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The functional group on (E)-4,4'-disubstituted stilbenes influences toxicity and antioxidative activity in differentiated PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Ethyl-1,2-dimethoxybenzene (CAS Number: 5888-51-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-1,2-dimethoxybenzene, also known by synonyms such as 4-Ethylveratrole and 3,4-Dimethoxyphenylethane, is an aromatic organic compound with the CAS number 5888-51-7.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral data, applications in research and drug development, safety and handling, and a list of known suppliers. Its structural motif, a substituted dimethoxybenzene, is found in numerous biologically active molecules, making it a compound of significant interest to the scientific community.[3]

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet, aromatic odor.[4] It is relatively non-polar and hydrophobic, with solubility in alcohols and other organic solvents, but it is insoluble in water.[2]

| Property | Value | Reference |

| Molecular Formula | C10H14O2 | [2] |

| Molecular Weight | 166.22 g/mol | [2] |

| Boiling Point | 226 °C at 760 mmHg (estimated) | [2] |

| Density | 0.976 g/cm³ | [5] |

| Flash Point | 78.8 °C (estimated) | [5] |

| Refractive Index | 1.4859 (estimate) |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several established organic chemistry reactions. A common and efficient method involves the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) followed by reduction of the resulting ketone. The electron-donating nature of the two methoxy groups activates the benzene ring towards electrophilic aromatic substitution, primarily directing the incoming acyl group to the para position due to steric hindrance at the ortho positions.[6][7][8]

Representative Synthesis Workflow

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol: Friedel-Crafts Acylation and Clemmensen Reduction

Part 1: Friedel-Crafts Acylation

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (AlCl₃) to a suitable solvent such as dichloromethane (DCM).

-

Addition of Acylating Agent: Cool the suspension in an ice bath and slowly add propionyl chloride to the dropping funnel, then add it dropwise to the AlCl₃ suspension while stirring.

-

Addition of Substrate: After the formation of the acylium ion complex, add 1,2-dimethoxybenzene (veratrole) dropwise from the dropping funnel.

-

Reaction: Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly pouring the mixture over crushed ice and hydrochloric acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ketone, 1-(3,4-dimethoxyphenyl)propan-1-one.

Part 2: Clemmensen Reduction

-

Preparation of Amalgamated Zinc: Prepare amalgamated zinc by stirring zinc granules with a dilute solution of mercuric chloride.

-

Reduction: To a round-bottom flask containing the amalgamated zinc, add concentrated hydrochloric acid, the crude ketone from Part 1, and toluene.

-

Reflux: Heat the mixture to reflux for several hours. Additional portions of hydrochloric acid may be added during the reflux period.

-

Workup: After the reaction is complete, cool the mixture and separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Spectroscopic Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The aromatic protons will appear as multiplets or distinct doublets and doublet of doublets in the aromatic region. The two methoxy groups will each show a singlet. |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the ethyl group carbons, the four aromatic carbons (two substituted and two unsubstituted), and the two methoxy group carbons. |

| IR Spectroscopy | The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and strong C-O stretching for the methoxy groups. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 166, corresponding to the molecular weight of the compound. The fragmentation pattern will likely include the loss of methyl and ethyl groups. |

Applications in Research and Drug Development

This compound serves as a valuable intermediate in organic synthesis.[4] The dimethoxyphenyl moiety is a key structural feature in a variety of biologically active compounds, including natural products and synthetic pharmaceuticals.

Pharmaceutical Intermediate

While direct applications in marketed drugs are not extensively documented, the 3,4-dimethoxyphenyl structural unit is present in several classes of therapeutic agents. Veratrole, the parent compound, is a known intermediate in the synthesis of drugs like isoboride and tetrahydropalmatine.[3] The ethyl-substituted derivative, CAS 5888-51-7, can be utilized in the synthesis of analogs or derivatives of these compounds, potentially modulating their pharmacokinetic and pharmacodynamic properties. Its utility lies in its ability to introduce a substituted aromatic ring into a larger molecule through reactions such as Suzuki coupling or by functionalizing the ethyl group.[9][10][11][12][13]

Biological Activity

Recent studies have highlighted the biological potential of this compound. It has been identified as a volatile organic compound produced by Streptomyces albidoflavus and has demonstrated broad-spectrum antifungal activity.[1] This finding suggests its potential as a lead compound for the development of new antifungal agents.

Analytical Methods

The purity and concentration of this compound can be determined using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a suitable starting point for method development.[14][15][16] Detection can be achieved using a UV detector at a wavelength where the compound exhibits significant absorbance, typically around 270-280 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[17][18][19][20] A non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, can be used for separation. The mass spectrometer allows for unambiguous identification based on the fragmentation pattern.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

General Handling: Use in a well-ventilated area and avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[21]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Fire Safety: It is a combustible liquid. Keep away from heat, sparks, and open flames.[22] Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or foam.[22]

-

Toxicology: Detailed toxicological data is limited. It may be harmful if swallowed or inhaled, and may cause skin and eye irritation.[21][22]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[21]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[21][23]

Suppliers

This compound is available from various chemical suppliers. Some of the known suppliers include:

-

Ambeed

-

Aromsyn Co.,Ltd.

-

BLD Pharm

-

Chemsrc

-

CymitQuimica

-

FINETECH INDUSTRY LIMITED

-

Parchem

-

Sigma-Aldrich

-

TargetMol

References

- 1. This compound | CAS#:5888-51-7 | Chemsrc [chemsrc.com]

- 2. This compound | C10H14O2 | CID 79990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. A highly active catalyst for Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Separation of Benzene, 4-ethenyl-1,2-dimethoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. ijcr.info [ijcr.info]

- 16. scribd.com [scribd.com]

- 17. lcms.cz [lcms.cz]

- 18. idaea.csic.es [idaea.csic.es]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. spectrumchemical.com [spectrumchemical.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. assets.thermofisher.com [assets.thermofisher.com]

4-Ethyl-1,2-dimethoxybenzene: A Potential Biochemical Marker of Dietary Intake and Putative Bioactivity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

4-Ethyl-1,2-dimethoxybenzene, a volatile organic compound found in commonly consumed beverages such as coffee and tea, is emerging as a potential specific biomarker of dietary intake. Beyond its role as an indicator of consumption, the broader class of dimethoxybenzene derivatives has garnered scientific interest for a range of biological activities, suggesting that this compound may possess latent therapeutic potential. This technical guide provides a comprehensive overview of this compound, from its chemical identity and dietary sources to detailed analytical methodologies for its detection and quantification in biological matrices. Furthermore, this guide explores the putative biological significance of this molecule by examining the activities of structurally related compounds and proposes a likely metabolic pathway. This document is intended to serve as a valuable resource for researchers in the fields of nutrition, pharmacology, and drug development who are interested in the utility of this compound as a biochemical marker and its potential as a bioactive compound.

Introduction: The Chemical and Biological Landscape of this compound

This compound, also known as 4-ethylveratrole, is an aromatic organic compound with the chemical formula C₁₀H₁₄O₂.[1][2] It belongs to the class of dimethoxybenzenes, which are characterized by a benzene ring substituted with two methoxy groups. Its presence has been identified in a variety of popular beverages, most notably coffee (both Arabica and Robusta species) and various types of tea, including black, green, and red tea.[3] This dietary origin is the primary basis for its consideration as a biomarker of consumption for these widely consumed products.[3] While direct research into the specific biological effects of this compound is limited, the broader family of dimethoxybenzene derivatives has been shown to possess a range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, fungicidal, and neuroprotective properties.[4] This suggests that this compound may have unexplored bioactivities worthy of investigation.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | [1][2] |

| Molecular Weight | 166.22 g/mol | [1][2] |

| CAS Number | 5888-51-7 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1,2-Dimethoxy-4-ethylbenzene, 4-Ethylveratrole | [1][5] |

| Appearance | Not explicitly stated, but related compounds are often liquids or low-melting solids. | |

| Odor | Earthy, musty | [3] |

This compound as a Biomarker of Dietary Intake

The primary application of this compound in a biochemical context is as a biomarker for the consumption of coffee and tea.[3] The identification of specific and reliable biomarkers for dietary intake is a significant challenge in nutritional science, as self-reported food consumption data can be prone to inaccuracies.[6] The presence of this compound in biological fluids such as urine or blood could provide an objective measure of recent coffee or tea ingestion.

Rationale for Use as a Dietary Biomarker

A robust dietary biomarker should ideally be specific to a particular food or food group, exhibit a dose-dependent relationship with intake, and have a known pharmacokinetic profile. While comprehensive dose-response and pharmacokinetic studies for this compound are not yet available, its consistent detection in coffee and tea makes it a promising candidate.[3] Further research is needed to validate its utility by establishing a clear correlation between the quantity of coffee or tea consumed and the concentration of this compound in biological samples.

Contextualizing with Other Beverage Biomarkers

The search for reliable dietary biomarkers is an active area of research. For coffee, other potential biomarkers include caffeine and its metabolites, trigonelline, and various phenolic compounds.[6][7][8] For tea, catechins and their metabolites, such as epigallocatechin and 4'-O-methylepigallocatechin, are considered strong candidates.[8][9][10] The utility of this compound as a biomarker would be enhanced by its inclusion in a panel of markers to provide a more comprehensive and accurate assessment of dietary habits.

Analytical Methodologies for the Quantification of this compound

Accurate and sensitive analytical methods are essential for the validation and application of this compound as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most suitable techniques for the detection and quantification of this volatile compound in complex biological matrices.

Sample Preparation

The choice of sample preparation method is critical for the successful analysis of this compound. Due to its volatile nature, methods that minimize loss while efficiently extracting the analyte are preferred.

-

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that is well-suited for volatile and semi-volatile organic compounds.[5] A fused-silica fiber coated with a stationary phase is exposed to the headspace of a biological sample (e.g., urine, plasma) or directly immersed in the sample. The analytes adsorb to the fiber and are then thermally desorbed into the GC inlet.

-

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent. Solvents such as hexane or dichloromethane can be used. This method is robust but may require a concentration step prior to analysis.

-

Purge-and-Trap: This dynamic headspace technique involves bubbling an inert gas through the sample, which strips the volatile organic compounds.[11][12] The purged analytes are then trapped on an adsorbent material, which is subsequently heated to desorb the analytes into the GC. This method is highly sensitive and suitable for trace-level analysis.[11][12]

Chromatographic Separation and Mass Spectrometric Detection

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the analysis of volatile organic compounds. The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound, which is essential for its identification.[2][13]

Table 2: Key Mass Spectral Peaks for this compound (Electron Ionization)

| m/z | Relative Intensity | Putative Fragment |

| 166 | ~60% | Molecular Ion [M]⁺ |

| 151 | ~100% | [M-CH₃]⁺ |

| 135 | ~20% | [M-C₂H₅]⁺ |

| 123 | ~15% | [M-CH₃-CO]⁺ |

| 107 | ~25% | [C₇H₇O]⁺ |

| 91 | ~20% | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~20% | [C₆H₅]⁺ (Phenyl ion) |

Source: Adapted from NIST Mass Spectrometry Data Center[2][13]

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is well-suited for volatile compounds, LC-MS offers an alternative, particularly for less volatile metabolites. Reversed-phase chromatography with a C18 column is a common starting point for method development. Atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) would be suitable ionization sources for this class of compounds.

Experimental Protocol: Quantification of this compound in Urine using HS-SPME-GC-MS

This protocol provides a general framework for the analysis of this compound in urine. Optimization and validation are essential for specific applications.

-

Sample Collection and Preparation:

-

Collect mid-stream urine samples in sterile containers.

-

Centrifuge at 3000 x g for 10 minutes to remove particulate matter.

-

Store supernatant at -80°C until analysis.

-

Prior to analysis, thaw samples and vortex.

-

Transfer 1-5 mL of urine into a 10-20 mL headspace vial.

-

Add a saturated solution of NaCl to improve the recovery of volatile compounds.

-

Spike with an appropriate internal standard (e.g., deuterated this compound, if available, or a structurally similar compound).

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Select an appropriate SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)).

-

Incubate the vial at a controlled temperature (e.g., 60°C) with agitation for a defined period (e.g., 30 minutes) to allow for equilibration between the sample and the headspace.

-

Expose the SPME fiber to the headspace for a fixed time (e.g., 15 minutes) to adsorb the analytes.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Desorb the analytes from the SPME fiber in the heated GC inlet (e.g., 250°C) in splitless mode.

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.

-

Data Acquisition: Acquire data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis, using the characteristic ions listed in Table 2.

-

-

Quantification:

-

Generate a calibration curve using a series of standards with known concentrations of this compound.

-

Calculate the concentration of this compound in the samples based on the ratio of the analyte peak area to the internal standard peak area.

-

Putative Biological Significance and Therapeutic Potential

While direct evidence for the biological activity of this compound is currently lacking, the broader class of dimethoxybenzene derivatives has been the subject of numerous studies, revealing a wide range of pharmacological effects. These findings provide a basis for hypothesizing the potential bioactivities of this compound.

Inferred Activities from Structurally Related Compounds

-

Antioxidant and Anti-inflammatory Properties: Many phenolic and methoxylated aromatic compounds exhibit potent antioxidant and anti-inflammatory activities.[4] The methoxy groups on the benzene ring can donate electrons, which may contribute to free radical scavenging. This suggests that this compound could potentially mitigate oxidative stress, a key factor in the pathogenesis of many chronic diseases.

-

Anticancer and Antimicrobial Effects: Certain dimethoxybenzene derivatives have demonstrated cytotoxic effects against cancer cell lines and antimicrobial activity against various pathogens.[4] The specific mechanisms of action are often related to the induction of apoptosis, inhibition of cell proliferation, or disruption of microbial cell membranes.

-

Neuroprotective Potential: The neuroprotective effects of some phenylbutanoids, a class of compounds that includes derivatives of this compound, have been reported.[14] These effects may be mediated through the modulation of signaling pathways involved in neuronal survival and the reduction of neuroinflammation.

Proposed Avenues for Future Research

To elucidate the true biological significance of this compound, a systematic investigation of its effects in various in vitro and in vivo models is warranted. Key areas for future research include:

-

Cell-based assays: to assess its antioxidant, anti-inflammatory, cytotoxic, and neuroprotective properties.

-

Enzyme inhibition assays: to identify potential molecular targets.

-

Animal models: of relevant diseases to evaluate its in vivo efficacy and safety.

Proposed Metabolic Pathway of this compound

The metabolism of this compound has not been explicitly studied. However, based on the known metabolic pathways of structurally similar compounds, such as ethylbenzene, a plausible metabolic fate can be proposed.[15] The primary metabolic transformations are likely to involve oxidation of the ethyl side chain and O-demethylation of the methoxy groups, followed by conjugation reactions to facilitate excretion.

Phase I Metabolism

-

Hydroxylation: The ethyl group is a likely site for initial oxidation by cytochrome P450 enzymes, leading to the formation of 1-(3,4-dimethoxyphenyl)ethanol. Further oxidation could yield 3,4-dimethoxyacetophenone.

-

O-Demethylation: The methoxy groups can be demethylated to form the corresponding phenolic metabolites, such as 4-ethyl-2-methoxyphenol or 3-ethyl-4-methoxyphenol.

Phase II Metabolism

The hydroxylated and demethylated metabolites are expected to undergo conjugation with glucuronic acid or sulfate to form more water-soluble compounds that can be readily excreted in the urine.

Visualizing the Proposed Metabolic Pathway

Figure 1: Proposed metabolic pathway of this compound.

Conclusion and Future Directions

This compound is a promising, yet understudied, biochemical marker. Its primary utility lies in its potential as a specific biomarker for coffee and tea consumption, which could significantly improve the accuracy of dietary assessments in nutritional research. The analytical methodologies for its detection are well-established, with HS-SPME-GC-MS offering a sensitive and robust approach for quantification in biological samples.

While the direct biological activities of this compound remain to be elucidated, the known pharmacological properties of related dimethoxybenzene derivatives suggest a potential for antioxidant, anti-inflammatory, and other beneficial effects. Future research should focus on validating its use as a dietary biomarker through comprehensive pharmacokinetic and dose-response studies, as well as exploring its putative bioactivities using a range of in vitro and in vivo models. Such investigations will not only enhance our understanding of this intriguing molecule but may also open new avenues for its application in diagnostics and therapeutics.

References

- 1. This compound | C10H14O2 | CID 79990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 4-ethyl-1,2-dimethoxy- [webbook.nist.gov]

- 3. Showing Compound this compound (FDB019888) - FooDB [foodb.ca]

- 4. sciforum.net [sciforum.net]

- 5. This compound | Organic reagent | TargetMol [targetmol.com]

- 6. Coffee Consumption Biomarkers Discovered | Technology Networks [technologynetworks.com]

- 7. A Metabolomic Study of Biomarkers of Habitual Coffee Intake in Four European Countries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biomarkers of intake for coffee, tea, and sweetened beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Benzene, 4-ethyl-1,2-dimethoxy- [webbook.nist.gov]

- 14. Photoinduced Geometric Isomerization of 1-Aryl-1,3-Butadienes: Influence of Substituent on Photoreactivity—Structural and Photochemical Insights | MDPI [mdpi.com]

- 15. Metabolic activation of carcinogenic ethylbenzene leads to oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 4-Ethyl-1,2-dimethoxybenzene as a Versatile Starting Material in Organic Synthesis

Introduction: The Strategic Value of 4-Ethyl-1,2-dimethoxybenzene

This compound, also known as 4-ethylveratrole, is an aromatic compound that serves as a highly valuable and versatile building block in modern organic synthesis.[1][2] Its utility stems from a unique combination of structural features: an electron-rich benzene ring activated by two methoxy groups, and an ethyl substituent that offers a secondary point for chemical modification.

The catechol-derived diether structure not only activates the ring towards electrophilic substitution but also directs incoming electrophiles to specific positions, offering a high degree of regiochemical control. This guide provides an in-depth exploration of the key synthetic transformations involving this compound, complete with detailed protocols and mechanistic insights for researchers in chemical synthesis and drug development.

| Property | Value | Source |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 4-Ethylveratrole, 3,4-Dimethoxyphenylethane | [2][3] |

| CAS Number | 5888-51-7 | [3][4] |

| Molecular Formula | C₁₀H₁₄O₂ | [3][4] |

| Molecular Weight | 166.22 g/mol | [3][4] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | Not explicitly available in search results | |

| Solubility | Soluble in common organic solvents | [1] |

Core Synthetic Applications: A Mechanistic Approach

The strategic placement of the activating methoxy groups and the ethyl group on the benzene ring dictates the regiochemical outcome of many reactions. The following sections detail key synthetic transformations, explaining the "why" behind the procedural steps.

Electrophilic Aromatic Substitution: Leveraging Ring Activation

The two methoxy groups are strong activating groups and are ortho-, para- directing. In this compound, the positions ortho to the methoxy groups (positions 3 and 6) and para to one of the methoxy groups (position 5) are activated. The ethyl group is a weak activating group and is also ortho-, para- directing. The combined effect of these groups makes the ring highly susceptible to electrophilic attack, primarily at positions 5 and 6, which are sterically accessible and electronically activated.